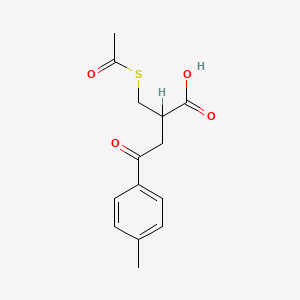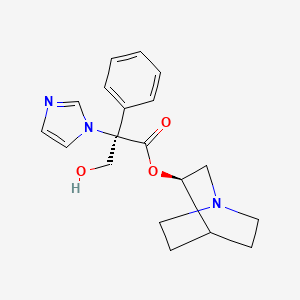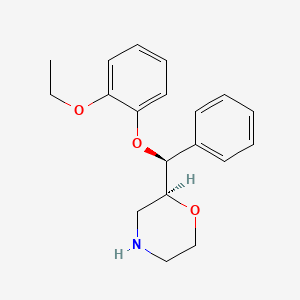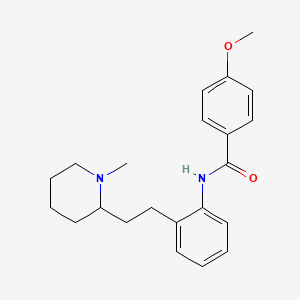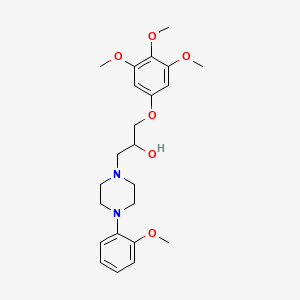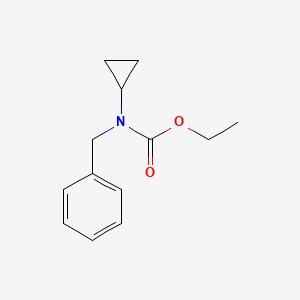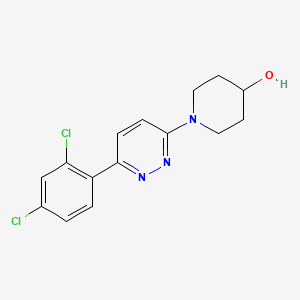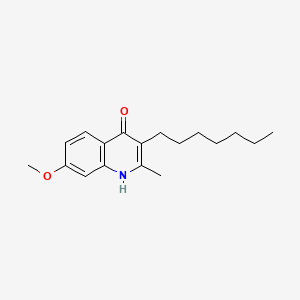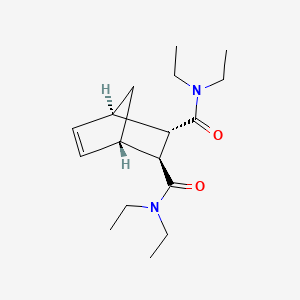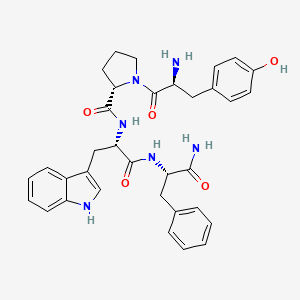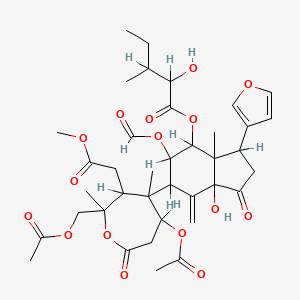
Enoxolone
Overview
Description
18alpha-Glycyrrhetic acid is a bioactive triterpenoid compound derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-viral, and anti-tumor activities . This compound is a metabolite of glycyrrhizin, which is the major bioactive component in licorice .
Mechanism of Action
Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type . It is obtained from the hydrolysis of glycyrrhizic acid, which is derived from the herb liquorice .
Target of Action
This compound primarily targets the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin . These enzymes are responsible for metabolizing the prostaglandins PGE-2 and PGF-2α to their respective, inactive 15-keto-13,14-dihydro metabolites .
Mode of Action
This compound inhibits the enzymes that metabolize the prostaglandins PGE-2 and PGF-2α . This inhibition results in an increase in prostaglandins in the digestive system .
Biochemical Pathways
The increase in prostaglandins due to the action of this compound has several downstream effects. Prostaglandins inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach . This effect on gastric acid secretion, and promotion of mucous secretion and cell proliferation, shows why this compound has potential in treating peptic ulcers .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on prostaglandin levels. By inhibiting the enzymes that metabolize prostaglandins, this compound increases the levels of these compounds in the digestive system . This leads to a decrease in gastric secretion, an increase in pancreatic and mucous secretion in the intestines, an increase in intestinal motility, and cell proliferation in the stomach .
Biochemical Analysis
Biochemical Properties
Enoxolone interacts with various biomolecules, contributing to its diverse biochemical roles. It inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, which metabolize prostaglandins PGE-2 and PGF-2α to their respective inactive metabolites . This inhibition increases prostaglandins in the digestive system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of prostaglandins, which inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to adenine deaminase, an enzyme involved in the purine salvage pathway . This binding disrupts the conversion of adenine to hypoxanthine, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. There are no reported toxic effects or intolerance phenomena to normal use doses . On prolonged use and higher doses, sodium and water retention and potassium loss may occur, accompanied by hypertension, edema, and hypokalemia .
Metabolic Pathways
This compound is involved in the purine salvage pathway . It inhibits the activity of adenine deaminase, disrupting the conversion of adenine to hypoxanthine . This leads to an accumulation of adenosine and a depletion of hypoxanthine and ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 18alpha-Glycyrrhetic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to obtain 18alpha-Glycyrrhetic acid .
Industrial Production Methods: Industrial production of 18alpha-Glycyrrhetic acid typically involves large-scale extraction from licorice root, followed by purification processes to isolate the compound. The extraction process often includes the use of solvents and chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 18alpha-Glycyrrhetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under controlled conditions to oxidize 18alpha-Glycyrrhetic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 18alpha-Glycyrrhetic acid, such as 3-keto-18alpha-glycyrrhetinic acid and methyl esters of 18alpha-glycyrrhetinic acid .
Scientific Research Applications
18alpha-Glycyrrhetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.
Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.
Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .
Properties
CAS No. |
471-53-4 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |
InChI Key |
MPDGHEJMBKOTSU-FNCONFKVSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Appearance |
Solid powder |
melting_point |
296 °C |
Key on ui other cas no. |
471-53-4 1449-05-4 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of enoxolone?
A1: Research suggests this compound interacts with multiple cellular targets, including:
- Adenine deaminase (Ade): this compound directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []
- ATP synthase subunit alpha (AtpA): this compound impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []
- 11β-hydroxysteroid dehydrogenase (11β-HSD): this compound inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []
- Gap junction channels and hemichannels formed by Connexins (Cx): this compound blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []
Q2: How does this compound impact Clostridioides difficile pathophysiology?
A2: this compound exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to this compound's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []
Q3: Can this compound influence cell signaling pathways?
A3: Yes, this compound has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []
Q5: Does this compound possess any known catalytic properties?
A5: While this compound's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of this compound with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]
Q7: What formulation strategies have been explored to improve this compound's delivery and bioavailability?
A7: Various formulation strategies have been investigated, including:
- Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []
- Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []
- Topical formulations: this compound is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]
Q8: What in vitro and in vivo models have been used to investigate this compound's efficacy?
A8: this compound's efficacy has been assessed in various models, including:
- Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]
- Animal models: this compound has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]
- Clinical trials: Limited clinical trials suggest potential benefits of this compound-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]
Q9: What is known about the safety profile of this compound?
A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive this compound consumption can lead to adverse effects, including:
- Hypokalemia: this compound's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []
- Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []
Q10: What analytical techniques are employed for this compound quantification?
A10: Several analytical methods have been employed to quantify this compound in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine this compound content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
- Gas Chromatography (GC): GC methods have been developed for this compound analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)
